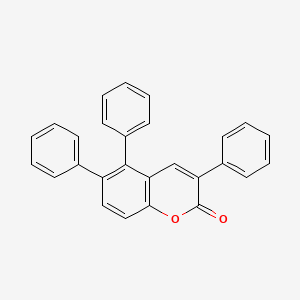

3,5,6-Triphenyl-2H-1-benzopyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88039-95-6 |

|---|---|

Molecular Formula |

C27H18O2 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3,5,6-triphenylchromen-2-one |

InChI |

InChI=1S/C27H18O2/c28-27-23(20-12-6-2-7-13-20)18-24-25(29-27)17-16-22(19-10-4-1-5-11-19)26(24)21-14-8-3-9-15-21/h1-18H |

InChI Key |

QWXWLIVOSKKEBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C2)OC(=O)C(=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5,6 Triphenyl 2h 1 Benzopyran 2 One and Its Derivatives

Classical and Contemporary Synthetic Approaches to 2H-1-Benzopyran-2-ones

The 2H-1-benzopyran-2-one scaffold is a common motif in natural products and synthetic compounds with diverse biological activities. researchgate.net Consequently, a variety of synthetic methods have been developed for their preparation.

Pechmann Condensation: This is one of the most widely used methods for coumarin (B35378) synthesis, involving the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnih.gov The reaction proceeds via transesterification followed by intramolecular cyclization and dehydration. wikipedia.org Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. scienceinfo.comijsart.com

Perkin Reaction: The first reported synthesis of coumarin by W. H. Perkin in 1868 involved heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride. scienceinfo.comorganicreactions.org This reaction is a general method for producing cinnamic acid and its derivatives. organicreactions.org The mechanism involves the acylation of the salicylaldehyde, followed by an intramolecular condensation and subsequent elimination to form the coumarin ring. rsc.org

Knoevenagel Condensation: This reaction provides a route to coumarins through the condensation of o-hydroxyaldehydes with compounds containing an active methylene (B1212753) group, such as malonic esters, in the presence of a base. scienceinfo.combiomedres.us The reaction is often followed by an intramolecular cyclization to yield the coumarin scaffold. youtube.com L-proline has been shown to be an effective catalyst for this transformation. biomedres.us

Wittig Reaction: The Wittig reaction offers a versatile method for synthesizing coumarins, particularly those that are unsubstituted at the 3- and 4-positions. ijcce.ac.ir This reaction typically involves the interaction of an aromatic aldehyde or ketone with a phosphorus ylide. scienceinfo.comjmchemsci.com An intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetate in aqueous sodium bicarbonate provides an efficient and environmentally benign route to various coumarins. rsc.org

Table 1: Overview of Classical Reactions for Coumarin Synthesis

| Reaction | Reactants | Conditions | Key Features |

|---|---|---|---|

| Pechmann Condensation | Phenol and β-ketoester | Acidic (e.g., H₂SO₄, AlCl₃) | Good yields, simple starting materials. nih.gov |

| Perkin Reaction | Salicylaldehyde and acid anhydride | Basic (e.g., sodium acetate), heat | Historical significance, forms a C-C bond. organicreactions.orggoogle.com |

| Knoevenagel Condensation | o-Hydroxyaldehyde and active methylene compound | Basic (e.g., piperidine, L-proline) | Forms C-C bond, mild conditions. biomedres.ussapub.org |

| Wittig Reaction | Aromatic aldehyde/ketone and phosphorus ylide | Varies, can be mild | Versatile, good for 3,4-unsubstituted coumarins. ijcce.ac.irjmchemsci.com |

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions for the formation of the benzopyran ring, offering high efficiency and selectivity. Palladium-catalyzed Heck-Lactonization is one such method. scienceinfo.com Transition-metal-catalyzed cross-coupling reactions are instrumental in constructing the C-C, C-N, and C-O bonds necessary for forming complex coumarin derivatives. For instance, the regioselective α-arylation of coumarins can be achieved through palladium-catalyzed C-H/C-H cross-coupling. nih.gov Furthermore, iridium-catalyzed carbonylative annulation of phenols and alkynes provides a route to 3-arylcoumarins. nih.gov

Multi-component reactions (MCRs) have gained popularity as they offer a streamlined approach to synthesizing complex molecules like fused coumarins in a single step from three or more reactants. benthamscience.comnih.gov This approach is highly atom-economical and often environmentally friendly. benthamscience.com MCRs have been successfully employed to generate coumarin-fused quinolines and other heterocyclic systems. rsc.orgrsc.org

Targeted Synthesis of 3,5,6-Triphenyl-2H-1-benzopyran-2-one

The synthesis of this compound requires specific strategies to introduce the phenyl substituents at the desired positions with high regioselectivity.

The introduction of a phenyl group at the C-3 position of the coumarin ring is a key challenge. Various methods have been developed for the synthesis of 3-arylcoumarins. researchgate.net These include transition metal-catalyzed regioselective arylation and direct C-3 arylation of coumarins with aryl boronic acids or arylhydrazines. researchgate.net A visible-light-driven copper-catalyzed aerobic oxidative cascade cyclization of N-tosylhydrazones with terminal alkynes offers a green and regioselective synthesis of 3-arylcoumarins. nih.gov

For the introduction of phenyl groups at the C-5 and C-6 positions, the synthesis would likely start with a correspondingly substituted phenol. The specific placement of these substituents on the starting phenol would then dictate their final position on the benzopyran ring.

Phosphine reagents and phosphorus ylides are central to the Wittig reaction, a powerful tool for C-C bond formation. jmchemsci.comwikipedia.org In the context of coumarin synthesis, an intramolecular Wittig reaction can be employed to form the pyrone ring. rsc.orgresearchgate.net This often involves the reaction of an o-hydroxybenzaldehyde with a phosphonium (B103445) ylide derived from an α-haloester. sciensage.info

The synthesis of electron-poor coumarins can be achieved from in situ generated stabilized phosphorus ylides. asianpubs.org This involves the reaction of triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates with phenols, leading to vinyltriphenylphosphonium salts which then cyclize to form coumarins. asianpubs.org Phosphine ligands also play a crucial role in transition-metal-catalyzed reactions, which can be utilized for the formation of the benzopyran ring system. nih.gov

Ring-Closing Metathesis (RCM) as a Constructive Approach for 2H-1-Benzopyrans

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including oxygen-containing heterocycles. medwinpublishers.comdrughunter.com The reaction, catalyzed by metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the intramolecular rearrangement of a diene or enyne to form a cycloalkene and a small volatile alkene like ethylene. medwinpublishers.com This methodology is particularly valued for its high functional group tolerance and its efficacy in forming rings of various sizes, from common 5- to 7-membered rings to larger macrocycles. medwinpublishers.comdrughunter.com

While direct RCM synthesis of the 2H-1-benzopyran-2-one (coumarin) ring is less common, the strategy is widely applied to create related oxygen-containing heterocyclic systems. For instance, RCM is a key step in synthesizing 2H-1,5-benzodioxepins and 2,5-dihydro-1,6-benzodioxocins, demonstrating its utility in forming benzo-fused oxygen heterocycles. researchgate.net Similarly, prochiral oxaenediynes can undergo chemoselective ring-closing enyne metathesis to yield substituted 3,6-dihydro-2H-pyrans. beilstein-journals.org The choice of catalyst is crucial; first-generation Grubbs catalysts have shown superior results in some enyne metatheses, while second-generation catalysts may be more effective in other scenarios. beilstein-journals.orgnih.gov The principles of RCM could theoretically be applied to a suitably functionalized phenolic precursor bearing two alkenyl groups, which upon metathesis, would form the pyran ring of the benzopyran system.

| Catalyst Type | Common Application in Heterocycle Synthesis | Key Features |

| Grubbs I Catalyst | Formation of macrolactones, dihydropyrans | Effective for certain enyne metatheses. beilstein-journals.orgnih.gov |

| Grubbs II Catalyst | General olefin metathesis, macrocyclization | Often provides faster reaction times. nih.gov |

| Hoveyda–Grubbs Catalysts | Various RCM reactions | More stable second-generation catalysts. beilstein-journals.org |

Condensation Reactions for Substituted Benzopyrans

Condensation reactions are fundamental to the synthesis of the benzopyran scaffold and are particularly effective for creating substituted derivatives. researchgate.net These reactions typically involve the formation of the heterocyclic ring by joining a phenol-based starting material with a component that will form the pyrone part of the structure.

Several classical condensation methods are employed:

Pechmann Condensation : This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst to form a coumarin. It is a cornerstone of benzopyran-2-one synthesis. algoreducation.com

Knoevenagel Condensation : This reaction can be used to form the α,β-unsaturated system of the pyrone ring. For example, the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group (like malononitrile (B47326) or an ester) is a key step in building the benzopyran ring.

Aldol (B89426) Condensation : Intramolecular or intermolecular aldol condensations can be used to form key intermediates that subsequently cyclize to the benzopyran core. For instance, an o-hydroxyacetophenone can undergo an aldol-type condensation with a ketone to eventually form a substituted benzopyran. scialert.netnih.gov

Claisen-Schmidt Condensation : This reaction between an aldehyde or ketone and a carbonyl compound is useful for synthesizing chalcone-like intermediates, which can then be cyclized to form flavonoid-type benzopyran structures. acs.org

These condensation strategies are highly adaptable for producing substituted benzopyrans, as the substitution pattern of the final molecule can be controlled by the choice of the starting phenol and the condensing partner.

| Condensation Reaction | Reactants | Product Type |

| Pechmann | Phenol + β-Ketoester | Benzopyran-2-one (Coumarin) algoreducation.com |

| Knoevenagel | o-Hydroxybenzaldehyde + Active Methylene Compound | Substituted Benzopyran |

| Aldol | o-Hydroxyacetophenone + Ketone | Benzopyran derivative scialert.netnih.gov |

| Claisen-Schmidt | Carbonyl Compound + Aldehyde/Ketone | Chalcone intermediate for Flavonoids acs.org |

Mechanistic Investigations of Synthetic Pathways for Triphenylbenzopyrans

Understanding the reaction mechanisms involved in the synthesis of triphenylbenzopyrans is essential for optimizing reaction conditions, controlling product formation, and designing novel synthetic routes. Mechanistic studies focus on identifying key intermediates and transition states, as well as understanding the factors that govern stereochemical outcomes.

Exploration of Reaction Intermediates and Transition States

The synthesis of complex benzopyrans often proceeds through a series of reactive intermediates. For example, in pathways involving condensation reactions, initial adducts like aldol or Knoevenagel products are formed, which then undergo intramolecular cyclization and dehydration to yield the final aromatic heterocycle. scialert.net In multi-step syntheses, stable intermediates such as aldehydes, amides, or esters may be isolated before subsequent transformations. nih.gov

The synthesis of fused heterocyclic systems built upon the benzopyran core provides further insight into reaction intermediates. For instance, the 1,3-dipolar cycloaddition of diphenylnitrilimine to a coumarin derivative proceeds through a distinct pyrazole-containing intermediate, which can be isolated before subsequent reactions. nih.gov The characterization of such intermediates using spectroscopic techniques is crucial for confirming the proposed reaction pathway. The transition states, being high-energy and short-lived, are more challenging to observe directly and are often studied through computational chemistry and kinetic analyses.

Stereochemical Control in Benzopyran Synthesis

While this compound itself is achiral, the synthesis of its derivatives or related benzopyran structures can involve the formation of stereocenters. Achieving stereochemical control is a significant challenge in synthetic chemistry. In the context of benzopyran systems, this is most relevant when the heterocyclic ring or its substituents are not fully aromatic.

For example, studies on the saturated octahydro-1-benzopyran system have provided detailed insights into its conformational preferences and stereochemistry. rsc.org Using NMR spectroscopy, researchers can determine the conformational equilibrium of different isomers, such as the preference for a conformation where the oxygen atom is axially disposed towards the cyclohexane (B81311) ring in the cis isomer. rsc.org While these findings are on a saturated analogue, the principles of controlling the spatial arrangement of atoms are fundamental. In the synthesis of chiral benzopyrans, asymmetric catalysts or chiral auxiliaries can be employed to influence the stereochemical outcome of key bond-forming reactions, leading to the preferential formation of one enantiomer or diastereomer over another.

Chemical Reactivity and Transformations of 3,5,6 Triphenyl 2h 1 Benzopyran 2 One

Reactivity of the Benzopyran Core and Pendant Phenyl Groups

The reactivity of the molecule can be broadly divided into reactions occurring at the pendant phenyl groups and those involving the benzopyranone core, specifically the lactone functionality.

The three phenyl rings attached to the benzopyranone skeleton are the primary sites for electrophilic aromatic substitution (SEAr). The substitution pattern is guided by the electronic influence of the benzopyranone core and the inherent directing effects of the substituents.

The phenyl groups at positions C5 and C6 are directly attached to the benzene (B151609) portion of the core. The benzopyranone system as a whole is generally considered electron-withdrawing. Therefore, these phenyl rings are expected to be deactivated towards electrophilic attack. Substitution, if it occurs, would likely be directed to the meta positions of these phenyl rings.

Conversely, the phenyl group at the C3 position is attached to a double bond within the pyrone ring, forming a system analogous to a vinyl ether. The oxygen atom of the pyrone ring can donate electron density through resonance to this double bond, making the C3-phenyl group activated towards electrophilic substitution. This activation would direct incoming electrophiles to the ortho and para positions of the C3-phenyl ring.

| Reaction Type | Reagents | Expected Major Products on C3-Phenyl Ring |

| Nitration | HNO₃, H₂SO₄ | ortho-Nitro and para-nitro substituted derivatives |

| Halogenation | Br₂, FeBr₃ | ortho-Bromo and para-bromo substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-Acyl substituted derivative (due to sterics) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Mixture of ortho and para-alkyl substituted derivatives |

The carbonyl carbon of the lactone ring is electrophilic and serves as a key site for nucleophilic attack. masterorganicchemistry.com This reaction typically results in the opening of the pyrone ring. The outcome depends on the nature of the nucleophile.

Strong, hard nucleophiles, such as those found in Grignard reagents (RMgX) or organolithium compounds (RLi), add irreversibly to the carbonyl carbon. Subsequent workup with acid leads to the formation of a ketone and a phenol (B47542), effectively cleaving the lactone ring.

Basic hydrolysis, using a nucleophile like the hydroxide (B78521) ion (OH⁻), also proceeds via attack at the carbonyl carbon. This reaction is typically reversible and leads to the formation of a carboxylate salt of a substituted cinnamic acid derivative upon ring opening.

| Nucleophile | Reagent Example | Product Type after Ring Opening and Workup |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Diol |

| Organometallics | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |

| Hydroxide | Sodium hydroxide (NaOH) | Carboxylic acid (cinnamic acid derivative) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ester (cinnamate derivative) |

Reduction and Oxidation Chemistry of the 2H-1-Benzopyran-2-one System

The benzopyranone system possesses multiple sites that can undergo reduction. The primary locations are the C3=C4 double bond and the lactone carbonyl group. Catalytic hydrogenation, typically employing hydrogen gas with a palladium catalyst (H₂/Pd), is expected to selectively reduce the C3=C4 alkene bond to yield 3,5,6-triphenyl-3,4-dihydro-2H-1-benzopyran-2-one.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will attack the lactone carbonyl. This reduction leads to the opening of the lactone ring and the formation of a diol.

Oxidation of the already electron-poor benzopyranone core is challenging and generally requires harsh conditions. Enzymatic oxidation, however, has been shown to be effective for related phenyl-substituted coumarins. tandfonline.comutupub.fi Cytochrome P450 enzymes can hydroxylate the phenyl rings, introducing new functional groups. Under aggressive chemical oxidation (e.g., KMnO₄), degradation of the molecule, particularly at the pendant phenyl rings, is the likely outcome.

Cycloaddition Reactions and Pericyclic Processes Involving the Pyrone Ring

The pyrone ring of the benzopyranone core contains a conjugated diene system, making it a suitable participant in Diels-Alder [4+2] cycloaddition reactions. sioc-journal.cnresearchgate.net In this type of reaction, the pyrone acts as the diene and reacts with a dienophile, such as an alkene or an alkyne. This cycloaddition typically forms a bicyclic lactone intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO₂) to yield a highly substituted aromatic ring. The significant steric bulk of the three phenyl groups on the 3,5,6-triphenyl-2H-1-benzopyran-2-one scaffold would be expected to influence the rate and feasibility of such reactions.

In addition to thermal cycloadditions, coumarins are well-known to undergo photochemical reactions. rsc.org Irradiation with UV light can promote a [2+2] cycloaddition at the C3=C4 double bond, leading to the formation of cyclobutane (B1203170) dimers or reaction with other alkenes. researchgate.net These photochemical processes can also lead to rearrangements and the formation of interstrand crosslinks if the coumarin (B35378) moiety is incorporated into larger systems like DNA. nih.gov

Functional Group Interconversions and Derivatization Strategies

Derivatization of this compound primarily involves the modification of functional groups introduced onto the pendant phenyl rings. youtube.com This strategy allows for the systematic alteration of the molecule's properties. A common approach begins with an electrophilic aromatic substitution reaction, followed by subsequent transformations of the newly introduced group.

For example, nitration of the C3-phenyl ring would yield a nitro-substituted derivative. The nitro group can then be readily reduced to an amino group using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This amino group serves as a versatile handle for further derivatization, such as conversion into a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl). This approach enables the synthesis of a diverse library of compounds from a single precursor. nih.govnih.gov

| Initial Reaction (Derivatization) | Reagents | Intermediate Functional Group | Subsequent Reaction (Interconversion) | Reagents | Final Functional Group |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Acylation | RCOCl, AlCl₃ | Ketone (-COR) | Reduction | NaBH₄ | Alcohol (-CH(OH)R) |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) | Suzuki Coupling | ArB(OH)₂, Pd catalyst | Aryl (-Ar) |

Thermal Rearrangements and Conformational Dynamics

The conformational dynamics of this compound are primarily related to the rotation of the three pendant phenyl groups around their single bonds to the core. While the benzopyranone skeleton is largely planar, the phenyl rings can adopt various dihedral angles. Steric hindrance between the phenyl groups, particularly between those at the C5 and C6 positions, likely creates a significant barrier to free rotation, leading to a preferred, propeller-like conformation.

True thermal rearrangements of the benzopyranone skeleton itself are not common and typically require high temperatures or photochemical activation. nih.gov Under photochemical conditions, coumarin derivatives can undergo complex rearrangements, sometimes following an initial cycloaddition event. nih.gov One well-known reaction in related systems is the photo-Fries rearrangement, which converts phenolic esters into hydroxy aryl ketones upon UV irradiation. sigmaaldrich.com While the title compound lacks the necessary phenolic ester, this highlights a potential rearrangement pathway for hydroxylated derivatives. Under extreme thermal conditions, rearrangements involving phenyl group migration or fragmentation-recombination pathways could theoretically occur, but such transformations have not been specifically documented for this compound.

Photophysical and Photochemical Behavior of 3,5,6 Triphenyl 2h 1 Benzopyran 2 One

Photochromic Properties and Mechanisms of 2H-Benzopyrans

The photochromism of 2H-benzopyrans is a reversible transformation between two isomers possessing distinct absorption spectra, initiated by the absorption of electromagnetic radiation. This process is of significant interest for applications in optical data storage and molecular switches.

The fundamental photochemical reaction responsible for the photochromism in 2H-benzopyrans is the cleavage of the C-O bond within the pyran ring upon exposure to light, typically in the UV region. nih.gov This bond scission leads to the opening of the pyran ring and the formation of a colored, open-form isomer. nih.gov Studies on related diphenyl- and triphenyl-substituted 2H-benzopyrans have demonstrated that this ring-opening process is an ultrafast event, occurring from the excited singlet state within a few picoseconds. nih.gov The initial product of this photochemical reaction is a vibrationally excited open form in the ground electronic state. nih.gov

Following the initial ring-opening, a mixture of open-form stereoisomers can be formed. These isomers arise from rotations around the newly formed single and double bonds in the opened structure. nih.gov Time-resolved absorption spectroscopy has been instrumental in identifying and characterizing these transient species. nih.gov For instance, in studies of 2,4-diphenyl- and 2,2,4-triphenyl-2H-benzopyran, distinct decay components observed in the subnanosecond to submillisecond time domain have been attributed to different stereoisomers of the open enone form. nih.gov The initial photoproduct is an isomer that can revert to the closed form through a simple single-bond rotation. nih.gov Subsequent photoexcitation of this initial open form can lead to other stereoisomers that require a double-bond rotation to return to the closed form, indicating a potential for two-step, two-photon photochromism. nih.gov

The following table provides representative data on the transient absorption maxima of open-form isomers for a related triphenyl-substituted benzopyran.

| Compound | Solvent | Transient Absorption Maxima (nm) | Reference |

| 2,2,4-Triphenyl-2H-benzopyran | Hexane | 430, 520 | nih.gov |

Note: This data is for a structurally related compound and is intended to be illustrative of the characterization of open-form stereoisomers.

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. The determination of the quantum yield for the photocoloration process in 2H-benzopyrans involves spectrophotometric methods and the use of chemical actinometry to measure the intensity of the irradiation source. rsc.org For example, the quantum yield for the formation of the initial transoid-cis (TC) colored isomer can be determined from the initial variation of absorbance during UV irradiation. rsc.org

| Compound | Process | Quantum Yield (Φ) | Reference |

| 3,3,13-triphenyl-3,13-dihydrochromeno[5,6-a]carbazole | Photocoloration (CF → TC) | 0.43 | rsc.org |

| 3,3,13-triphenyl-3,13-dihydrochromeno[5,6-a]carbazole | Visible Photobleaching (TT → CF) | Value dependent on specific isomer and conditions | rsc.org |

Note: This data is for a structurally related compound and is presented to exemplify the quantum yields of photochemical transformations in benzopyrans.

Excited State Dynamics and Energy Transfer Mechanisms

The dynamics of the excited states of 2H-benzopyrans and the pathways through which they de-excite are crucial for understanding their photochemical behavior. These processes occur on extremely short timescales and are investigated using advanced spectroscopic techniques.

Time-resolved absorption spectroscopy with picosecond and nanosecond resolution has been pivotal in elucidating the dynamics of the photochromic reactions of 2H-benzopyrans. nih.gov These studies have revealed that the C-O bond cleavage occurs in the excited singlet state on a timescale of approximately 2 picoseconds for related triphenyl-substituted benzopyrans. nih.gov Following this initial event, the evolution of the transient absorption spectra over nanoseconds to milliseconds allows for the observation of the formation and decay of the various open-form stereoisomers. nih.gov

The primary photochemical ring-opening reaction in 2H-benzopyrans is generally accepted to proceed through the first excited singlet state (S₁). nih.gov Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state. From this S₁ state, the molecule rapidly undergoes the C-O bond cleavage. nih.gov While triplet states are common intermediates in many photochemical reactions, the available evidence for 2H-benzopyrans points towards the singlet pathway being the dominant route for the initial photochromic transformation. nih.gov Triplet quencher experiments on some photoisomerizing systems have shown that the reaction proceeds mainly from a singlet excited state. rsc.org However, in some complex photochromic systems, both singlet and triplet states have been found to be involved in the formation of colored forms. rsc.org For the specific case of 2H-benzopyrans, the direct involvement of the triplet state in the ring-opening process is not as clearly established as the singlet pathway.

Influence of Phenyl Substituents on Photophysical Properties and Photoreactivity

The presence and positioning of phenyl substituents on the 2H-1-benzopyran-2-one (coumarin) core are pivotal in modulating the photophysical and photochemical characteristics of the resulting molecule. In the case of 3,5,6-Triphenyl-2H-1-benzopyran-2-one, the three phenyl groups at the C3, C5, and C6 positions introduce significant electronic and steric effects that collectively define its behavior upon light absorption. While specific experimental data for this compound is not extensively available in the public domain, the influence of phenyl substitution on the coumarin (B35378) scaffold has been a subject of considerable research. This allows for an informed discussion on the expected properties of the title compound based on established structure-property relationships in analogous systems.

The introduction of aryl groups, such as phenyl, into the coumarin framework generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This phenomenon is primarily attributed to the extension of the π-conjugated system. An expanded π-system delocalizes the electron density over a larger area, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required to excite the molecule, resulting in the absorption of longer wavelength light.

For instance, studies on 6-aryl coumarin derivatives have demonstrated that the presence of a phenyl group at the C6 position induces a significant redshift in the fluorescence spectra. nih.govnih.gov This effect is further pronounced when the attached phenyl ring itself bears electron-donating groups, which can enhance intramolecular charge transfer (ICT) from the substituent to the coumarin core upon photoexcitation. The phenyl group at the C5 position is also expected to contribute to the extension of the π-system, further influencing the spectral properties.

The phenyl substituent at the C3 position has a particularly strong influence on the photophysical properties. Research on 3-phenylcoumarins has shown that this substitution can significantly impact the fluorescence quantum yield and Stokes shift. The degree of this influence is often dependent on the electronic nature of any substituents on the C3-phenyl ring itself.

The collective effect of the three phenyl groups in this compound is anticipated to be a considerable extension of the π-conjugation, leading to absorption and emission maxima at significantly longer wavelengths compared to the parent coumarin scaffold. The steric interactions between the phenyl rings may also play a role in the molecule's conformation, potentially affecting the degree of π-orbital overlap and, consequently, the photophysical parameters.

The photoreactivity of coumarins is also influenced by phenyl substitution. While unsubstituted coumarin can undergo photodimerization, the presence of bulky phenyl groups, particularly at the C3 and C4 positions, can sterically hinder this process. However, other photochemical pathways may become more prominent. For instance, the extended π-system and the potential for charge transfer states could facilitate photoinduced electron transfer reactions or the generation of reactive oxygen species if suitable conditions are met. The specific photoreactivity of this compound would depend on the interplay of these electronic and steric factors.

To illustrate the expected trends, the following data tables present hypothetical photophysical data for this compound in comparison to simpler, related coumarin derivatives. These values are based on general trends observed in the literature for phenyl-substituted coumarins and are intended for illustrative purposes only.

Table 1: Comparison of Absorption and Emission Maxima

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| Coumarin | ~310 | ~380 | ~70 |

| 3-Phenylcoumarin | ~330 | ~400 | ~70 |

| 6-Phenylcoumarin | ~340 | ~420 | ~80 |

| This compound (Hypothetical) | ~360-380 | ~450-480 | ~90-100 |

Table 2: Comparison of Fluorescence Quantum Yields and Lifetimes

| Compound | Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) |

| Coumarin | Ethanol | ~0.02 | ~1.5 |

| 3-Phenylcoumarin | Ethanol | ~0.1-0.3 | ~2-4 |

| 6-Phenylcoumarin | Ethanol | ~0.2-0.5 | ~3-5 |

| This compound (Hypothetical) | Ethanol | ~0.4-0.7 | ~4-6 |

Spectroscopic and Structural Elucidation of 3,5,6 Triphenyl 2h 1 Benzopyran 2 One

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For 3,5,6-Triphenyl-2H-1-benzopyran-2-one, these spectra would be dominated by signals corresponding to the benzopyranone core and the multiple phenyl substituents.

The most prominent feature in the IR spectrum is expected to be the strong absorption band for the carbonyl (C=O) stretching vibration of the α,β-unsaturated lactone ring, typically appearing in the range of 1700-1750 cm⁻¹. The C=C stretching vibrations from the aromatic rings (both the benzopyran system and the three phenyl groups) would produce a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are anticipated above 3000 cm⁻¹, while C-H bending vibrations would give rise to characteristic patterns in the fingerprint region (below 1500 cm⁻¹), which can help confirm the substitution pattern. nih.govresearchgate.net

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum, providing further confirmation of the extensive aromatic system.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Lactone C=O | Stretching | 1700 - 1750 | IR |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aromatic C-H | Bending (Out-of-plane) | 690 - 900 | IR |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the signals for the numerous aromatic protons on the three phenyl groups and the benzopyran core would appear in the downfield region, typically between 7.0 and 8.5 ppm. researchgate.netceon.rs The exact chemical shifts and coupling patterns would be complex due to the overlapping signals of the 18 aromatic protons. Advanced 2D NMR techniques, such as COSY and NOESY, would be essential to assign specific protons and to determine the spatial proximity between the different phenyl rings. ceon.rscore.ac.uk

The ¹³C NMR spectrum would provide complementary information. The signal for the carbonyl carbon of the lactone is expected to be the most downfield, likely appearing above 160 ppm. researchgate.net The numerous sp²-hybridized carbons of the aromatic rings would generate a cluster of signals between approximately 110 and 150 ppm. mdpi.com The quaternary carbons, including those to which the phenyl groups are attached (C3, C5, C6) and the bridgehead carbons of the benzopyran system, could be identified using techniques like DEPT or by their characteristically lower intensity. mdpi.com

Table 2: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |

| ¹³C | Carbonyl Carbon (C=O) | > 160 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high precision and to gain structural information through the analysis of its fragmentation patterns. youtube.com For this compound (C₃₃H₂₀O₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact molecular weight.

Under electron ionization (EI) or other fragmentation techniques, the molecule would be expected to break apart in a predictable manner. nih.gov A characteristic fragmentation pathway for coumarin-type structures is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nih.gov Subsequent fragmentations would likely involve the cleavage of the phenyl groups or cleavages within the benzofuran (B130515) ring system formed after the initial CO loss. semanticscholar.orgcore.ac.uk Analyzing these fragmentation patterns allows for the confirmation of the core structure and the nature of the substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Many extended aromatic systems are also fluorescent. rsc.org Upon excitation at an appropriate wavelength (typically near the λ_max), the molecule may exhibit fluorescence, emitting light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are important photophysical parameters that characterize the efficiency and dynamics of the emission process.

Table 3: Expected Photophysical Properties for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| UV-Vis | Absorption Maxima (λ_max) | Multiple bands in the UV/Vis region due to π→π* transitions |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density of a crystalline sample to determine the precise positions of all atoms in three-dimensional space. nih.gov This technique would unambiguously confirm the connectivity of this compound.

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., Time-Resolved Absorption Spectroscopy)

For molecules with interesting photophysical properties, advanced techniques like time-resolved absorption spectroscopy can elucidate the dynamics of excited states and photochemical reaction mechanisms. nih.gov This method uses a "pump" laser pulse to excite the molecule and a "probe" pulse to record the absorption spectrum of the transient species at very short time delays (from femtoseconds to milliseconds). frontiersin.orgdtic.mil

If this compound undergoes any photochemical processes, such as photoisomerization or intersystem crossing to a triplet state, time-resolved spectroscopy could identify the lifetimes and spectral signatures of the intermediates involved. nih.govresearchgate.net For example, related 2H-benzopyran structures are known to undergo photochromic ring-opening reactions, and this technique would be essential to study the kinetics of such a process if it were to occur. nih.gov

Theoretical and Computational Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available at this time.

While the user's request outlines a thorough investigation into the quantum chemical properties of this specific molecule, including electronic structure, molecular geometry, and reactivity, no dedicated research articles or datasets could be located to provide the specific data required for such an analysis.

Computational chemistry is a powerful tool for elucidating the properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate ground-state properties and electronic structures. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into a molecule's reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is another valuable method for understanding charge delocalization and molecular stability. These computational approaches also allow for the prediction of various spectroscopic parameters, such as UV-Vis absorption spectra and NMR chemical shifts, and can be employed to model the mechanisms of chemical and photochemical reactions.

However, the application of these sophisticated computational methods to this compound has not been documented in the accessible scientific literature. Consequently, it is not possible to generate the specific data tables and detailed research findings as requested in the article outline.

Future computational studies on this compound would be necessary to provide the specific theoretical insights requested. Such research would contribute to a deeper understanding of the structure-property relationships of polysubstituted benzopyranones.

Theoretical and Computational Chemistry of 3,5,6 Triphenyl 2h 1 Benzopyran 2 One

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis:

The conformational landscape of 3,5,6-Triphenyl-2H-1-benzopyran-2-one is expected to be complex due to the presence of multiple rotatable single bonds associated with the three phenyl substituents. MD simulations can explore this landscape by simulating the molecule's movement over a period of time, allowing for the observation of various accessible conformations.

For instance, a hypothetical analysis might reveal the preferred orientations of the phenyl rings relative to the benzopyran scaffold. This can be quantified by monitoring the dihedral angles defined by specific atoms in the molecule. The results of such an analysis are often presented in the form of a potential of mean force (PMF) plot or as a table summarizing the most populated conformational states.

Hypothetical Data Table: Dominant Conformational States of this compound from a Molecular Dynamics Simulation

| Conformational State | Dihedral Angle (C4-C5-C1'-C2') | Dihedral Angle (C5-C6-C1''-C2'') | Population (%) |

| 1 | 45° ± 10° | 60° ± 15° | 45 |

| 2 | 135° ± 10° | 75° ± 15° | 30 |

| 3 | -50° ± 10° | -45° ± 15° | 15 |

| 4 | Other | Other | 10 |

This table is a representative example of data that could be generated from a molecular dynamics simulation and is not based on experimental results for this compound.

Intermolecular Interactions:

MD simulations are also instrumental in elucidating the nature and strength of intermolecular interactions, which govern how molecules pack in the solid state and interact in solution. gatech.edu For a molecule like this compound, several types of non-covalent interactions are expected to be significant.

Quantum chemical calculations on similar benzopyran structures have highlighted the importance of C-H···O and C-H···X (where X is a halogen) interactions. mdpi.com In the case of this compound, one would anticipate significant π-π stacking interactions between the aromatic rings of neighboring molecules. researchgate.netnih.gov These interactions play a crucial role in the stabilization of the crystal structure. mdpi.com

MD simulations can be used to calculate the radial distribution functions (RDFs) between different parts of the molecules to understand the spatial arrangement and preferred distances between interacting groups. For example, the RDF between the centroids of the phenyl rings would provide information about the prevalence and geometry of π-π stacking.

Hypothetical Data Table: Summary of Key Intermolecular Interactions for this compound

| Interaction Type | Interacting Groups | Typical Distance (Å) | Contribution to Stabilization |

| π-π Stacking | Phenyl rings | 3.4 - 3.8 | High |

| C-H···O | Phenyl C-H and Carbonyl Oxygen | 2.2 - 2.8 | Moderate |

| C-H···π | Phenyl C-H and Phenyl ring face | 2.5 - 3.0 | Moderate |

| van der Waals | All atoms | > 3.5 | Low |

This table is a representative example of data that could be generated from a molecular dynamics simulation and is not based on experimental results for this compound.

Advanced Applications in Chemical Research and Materials Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The 2H-1-benzopyran-2-one (coumarin) framework is a well-established privileged scaffold in organic synthesis, serving as a precursor for a diverse array of heterocyclic compounds. nih.govresearchgate.net The reactivity of the pyran-2-one ring system allows for various chemical transformations, making it a valuable building block. researchgate.net For instance, the lactone ring can undergo nucleophilic attack and rearrangement reactions to yield different heterocyclic systems. researchgate.net

While specific studies detailing the use of 3,5,6-Triphenyl-2H-1-benzopyran-2-one as a synthetic intermediate are not extensively documented, its structure suggests several potential synthetic pathways. The phenyl groups at the 3, 5, and 6 positions can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents to modulate the molecule's properties. Furthermore, the coumarin (B35378) core itself can be a target for cycloaddition reactions or ring-opening and subsequent recyclization to form more complex polycyclic structures. The solid-phase synthesis of benzopyran libraries has been demonstrated as a powerful tool for generating large numbers of diverse compounds for biological screening, and this compound could potentially be incorporated into such combinatorial strategies to create novel molecular entities. mdpi.comnih.gov

The general synthetic utility of the coumarin scaffold is highlighted by its use in the preparation of fused heterocyclic systems, such as pyrazoles, isoxazoles, and benzodiazepines, which are of significant interest in medicinal chemistry. nih.gov The presence of the triphenyl substituents on the this compound core could influence the regioselectivity and stereoselectivity of these transformations, offering a route to unique and complex molecular architectures.

Development of Photoresponsive Materials for Optical Applications (e.g., Optical Memories, Smart Materials)

Photoresponsive materials, which undergo a change in their properties upon exposure to light, are at the forefront of research in optical data storage, smart windows, and molecular machines. The phenomenon of photochromism, a reversible light-induced transformation between two forms with different absorption spectra, is a key characteristic of many of these materials. nih.gov While spiropyrans and naphthopyrans are well-known classes of photochromic compounds, the benzopyran scaffold of this compound suggests its potential for similar photoresponsive behavior. nih.govresearchgate.netfao.orgrsc.org

The photochromic properties of pyran-containing molecules often involve the light-induced cleavage of a C-O bond in the pyran ring, leading to the formation of a colored, open-ring isomer. nih.gov This process is typically reversible, with the open form reverting to the closed, colorless form either thermally or upon irradiation with light of a different wavelength. The triphenyl substitution in this compound could significantly influence the kinetics and thermodynamics of this photochromic process, potentially leading to materials with desirable switching speeds and fatigue resistance for optical memory applications.

Furthermore, π-expanded coumarins have been investigated as molecular geometry switches, where the conformation of the molecule can be controlled by external stimuli such as pH. morressier.commorressier.com This ability to reversibly alter the molecular shape in response to a stimulus is a fundamental principle in the design of smart materials. The propeller-like arrangement of the phenyl groups in this compound could be exploited in the design of such molecular switches, where the dihedral angles between the phenyl rings and the benzopyran core could be modulated, leading to changes in the material's optical or electronic properties.

Design of Chemosensors and Molecular Switches Based on Photophysical Principles

The inherent fluorescence of many coumarin derivatives makes them excellent candidates for the development of chemosensors and molecular switches. rsc.orgresearchgate.netmonash.edu These molecular devices operate on principles such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT), which can lead to a detectable change in fluorescence intensity or wavelength upon interaction with a specific analyte. monash.edubohrium.com

The 1,3,5-triphenylbenzene (B1329565) scaffold, which is structurally related to the triphenyl substitution pattern in this compound, has been recognized as a versatile platform for the development of fluorescent chemosensors. rsc.orgresearchgate.net The π-electron-rich nature of the triphenyl system can facilitate interactions with various analytes and participate in the photophysical processes that underpin sensing. By analogy, the triphenyl-substituted benzopyran could serve as a fluorophore in a sensor system, where the binding of a target analyte to a receptor unit attached to the molecule would modulate its fluorescence output.

Moreover, the integration of a coumarin fluorophore with a molecular switch component can lead to sophisticated systems with tunable properties. For instance, oxazine-coumarin molecular switches have been developed that exhibit tunable pH and temperature sensitivity. researchgate.netrsc.org The design of this compound-based systems could follow a similar strategy, where the photophysical properties are controlled by an external stimulus, leading to applications in areas such as biological imaging and environmental monitoring. The triphenylamine-coumarin donor-acceptor fluorophores have also shown promise as dual-state emission molecules with stimuli-responsive fluorescence, further highlighting the potential of triphenyl-substituted coumarins in this field. rsc.org

Potential in Dye and Pigment Chemistry

The extended π-conjugated system of the coumarin nucleus, particularly when substituted with aryl groups, suggests that this compound could serve as a chromophore in the development of novel dyes and pigments. The color of organic dyes is a result of the absorption of light in the visible region of the electromagnetic spectrum, which is governed by the electronic structure of the molecule. britannica.com The triphenyl substitution in this compound is expected to extend the π-conjugation of the coumarin core, which could lead to absorption at longer wavelengths and thus, color.

Coumarin derivatives have been successfully utilized as precursors for the synthesis of various dyes, including azo coumarin dyes and fluorescent reactive dyes. icrc.ac.ir The synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich coupling component. britannica.com The coumarin ring in this compound could potentially act as such a coupling component, leading to a new class of azo dyes with potentially interesting coloristic and fastness properties.

Furthermore, the development of fluorescent dyes for high-visibility applications is an active area of research. icrc.ac.ir The inherent fluorescence of many coumarin derivatives, which can be tuned by appropriate substitution, makes them attractive candidates for this purpose. icrc.ac.ir The triphenyl substitution in this compound could enhance the fluorescence quantum yield and photostability of the molecule, which are critical parameters for practical applications. The introduction of reactive groups onto the phenyl rings would also allow for the covalent attachment of the dye to various substrates, such as textiles and polymers, leading to the development of novel fluorescent pigments.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Triphenylbenzopyrans

The synthesis of benzopyran derivatives is evolving towards more environmentally friendly and efficient methods. Future research is focused on replacing traditional synthetic routes with novel methodologies that offer higher yields, reduced reaction times, and milder conditions. A key trend is the adoption of green chemistry principles.

Key Research Thrusts:

Green Catalysts: There is a growing interest in using natural acids, such as those found in citrus fruit juices, and reusable catalysts like magnetic zinc ferrites modified SBA-15 supported ionic liquids. arabjchem.orgresearchgate.net These catalysts are cost-effective, biodegradable, and facilitate simpler work-up procedures. arabjchem.org

Solid-Phase Organic Synthesis (SPOS): High-throughput techniques like SPOS are being explored for the rapid generation of diverse benzopyran libraries. researchgate.netmdpi.com This methodology allows for the construction of mono-, di-, and trisubstituted benzopyran derivatives on a solid support, which simplifies purification and allows for the creation of large numbers of analogues for screening. researchgate.netnih.gov

Multi-Component Reactions: One-pot, multi-component reactions are being developed to synthesize complex benzopyran structures efficiently. researchgate.net These reactions are atom-economical and reduce waste by minimizing the number of synthetic steps and purification stages.

The table below summarizes emerging sustainable synthetic approaches relevant to benzopyran synthesis.

| Methodology | Catalyst/Support | Key Advantages | Relevant Compound Class |

| Green Acid Catalysis | Citrus limon L. juice | Mild conditions, excellent yields, cost-effective, simple work-up arabjchem.org | Substituted 2H-1-benzopyran-2-ones arabjchem.org |

| Magnetic Nanocatalysis | ZnFe₂O₄@SBA-15@IL | Reusable, high yields, room temperature, green solvent (water) researchgate.net | Tetrahydrobenzo[b]pyrans researchgate.net |

| Solid-Phase Synthesis | Merrifield resin | High-throughput library generation, simplified purification mdpi.comnih.gov | 2H-Benzopyran libraries mdpi.comnih.gov |

Exploration of Advanced Photo-Controlled Reactivity and Dynamics

The photochromism of benzopyrans, including 3,5,6-triphenyl-2H-1-benzopyran-2-one, is characterized by the UV-light-induced cleavage of a C-O bond, leading to the formation of colored, open-ring merocyanine (B1260669) isomers. researchgate.net Future research aims to gain a deeper understanding and control over this process.

Key Research Thrusts:

Ultrafast Spectroscopy: Techniques like nanosecond and femtosecond laser flash photolysis are crucial for studying the dynamics of the ring-opening process. researchgate.net These methods can elucidate the lifetimes of excited singlet and triplet states involved in the photochemical reaction. researchgate.netrsc.org

Excited State Manipulation: Research is focusing on how substituent effects can influence which excited state (singlet or triplet) dictates the photochemical pathway. rsc.org This control is essential for tuning the photo-reactivity, such as switching between different reaction types (e.g., dissociation vs. rearrangement). rsc.org

Kinetic Control: The rate of thermal fading (the return of the colored merocyanine to the colorless benzopyran) is a critical parameter for applications. Future work will involve designing derivatives where the stability of the open form is precisely controlled, allowing for either rapid or slow fading depending on the intended use. researchgate.net

Integration with Supramolecular Chemistry for Self-Assembled Systems

Integrating photochromic molecules like triphenylbenzopyrans into larger, ordered systems is a major frontier. Supramolecular chemistry offers the tools to organize these molecular switches using non-covalent interactions, leading to materials with photo-controllable bulk properties.

Key Research Thrusts:

Molecular Building Blocks: Triphenylbenzopyrans can be functionalized to act as tectones (building blocks) for self-assembly. researchgate.net The inherent aromatic nature of the triphenyl groups provides a platform for π-π stacking interactions, which are a powerful tool in directing supramolecular organization. nih.gov

Hydrogen-Bonding Networks: Introducing hydrogen-bond donor and acceptor groups onto the benzopyran scaffold can facilitate the formation of predictable, self-assembled structures like oligomers, macrocycles, and polymers. nih.govresearchgate.net This approach has been successfully used with building blocks like 1,3,5-triazines to create complex architectures. nih.govrsc.org

Photoresponsive Materials: By incorporating triphenylbenzopyran units into self-assembled systems, it is possible to create materials where light can trigger a change in structure or function. For example, the isomerization could disrupt or alter the packing in a supramolecular assembly, leading to changes in properties like fluorescence, gelation, or host-guest binding. nih.gov

The table below outlines common non-covalent interactions that could be exploited for the self-assembly of functionalized triphenylbenzopyrans.

| Interaction Type | Description | Potential Application |

| π-π Stacking | Attraction between aromatic rings. | Formation of columnar or layered structures. nih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Creation of defined oligomers and extended networks. researchgate.net |

| Van der Waals Forces | Weak, short-range electrostatic attractions. | Packing and stabilization of supramolecular architectures. nih.gov |

Computational Design and Prediction of Novel Analogues with Tailored Properties

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new photochromic molecules. In silico methods allow for the prediction of properties before undertaking complex synthesis, saving time and resources.

Key Research Thrusts:

Structure-Property Relationships: Computational studies can establish clear relationships between the molecular structure of benzopyran analogues and their photophysical properties. mdpi.com Quantum chemical calculations can predict absorption spectra, excited state energies, and the quantum yields of photochemical reactions.

Virtual Screening: Large virtual libraries of triphenylbenzopyran derivatives can be created and screened computationally to identify candidates with desired characteristics, such as specific absorption wavelengths or fading kinetics. nih.gov

AI and Machine Learning: Emerging AI-driven approaches and deep learning software can be trained on existing experimental and computational data to predict the properties of novel compounds with high accuracy. nih.gov These tools can guide the design of molecules with optimized performance for specific applications. nih.gov

Mechanism Elucidation: Molecular dynamics simulations can provide atomic-level insights into the conformational changes that occur during the photoisomerization process, helping to refine the understanding of the reaction mechanism. nih.gov

| Computational Method | Application in Benzopyran Research | Predicted Properties |

| Density Functional Theory (DFT) | Ground-state electronic structure calculations. | Molecular geometry, electronic properties. |

| Time-Dependent DFT (TD-DFT) | Excited-state calculations. | UV-Vis absorption spectra, fluorescence energies. beilstein-journals.org |

| Molecular Docking | Simulating binding to a target receptor. | Binding affinity, interaction modes. researchgate.net |

| Molecular Dynamics (MD) | Simulating the motion of atoms over time. | Conformational changes, self-assembly dynamics. nih.gov |

Investigation of Solid-State Photochemistry and Photo-Induced Phase Transitions

The behavior of photochromic compounds in the solid state can be dramatically different from their behavior in solution. The constraints of the crystal lattice can influence reaction pathways and lead to novel phenomena such as photomechanical effects and photo-induced phase transitions.

Key Research Thrusts:

Crystal Engineering: The focus is on designing crystals where the packing arrangement of the triphenylbenzopyran molecules facilitates efficient and reversible photo-switching. rsc.org The goal is to control the intermolecular interactions to prevent irreversible side reactions and enhance fatigue resistance. rsc.org

Photomechanical Effects: The significant change in molecular shape during the ring-opening/closing isomerization can generate mechanical stress within a crystal. This can lead to macroscopic effects like bending, twisting, or even jumping of the crystal upon irradiation. researchgate.net Future work will explore how to harness this effect for applications in actuators and soft robotics.

Photo-Induced Phase Transitions: Light can be used to trigger a transition from one crystalline phase to another. nih.gov This occurs when the photochemical reaction of a small number of molecules destabilizes the entire crystal lattice, causing a cooperative shift to a new, more stable arrangement. researchgate.net Ultrafast techniques are being used to observe these transitions on the femtosecond to picosecond timescale. nih.gov

The study of triaryl-4H-pyran derivatives has shown that reversible photochromism is achievable in the solid state, driven by intramolecular ring-closing and ring-opening reactions upon irradiation. rsc.org This provides a strong foundation for exploring similar phenomena in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.